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Compound of Interest

Compound Name: 2-Bromo-4,6-dichloroaniline

Cat. No.: B1334061

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
compound 2-Bromo-4,6-dichloroaniline. The information presented herein is crucial for the
structural elucidation, identification, and purity assessment of this compound in research and
development settings. This document includes predicted Nuclear Magnetic Resonance (NMR)
data, experimental Infrared (IR) spectroscopy data, and Mass Spectrometry (MS) data,
presented in a clear and accessible format. Detailed experimental protocols are also provided
to aid in the replication and validation of these findings.

Spectroscopic Data Summary

The following tables summarize the available spectral data for 2-Bromo-4,6-dichloroaniline. It
Is important to note that the *H and 3C NMR data are predicted values generated using
advanced computational algorithms, as experimental data is not readily available in the public
domain.

Table 1: Predicted *H NMR Spectral Data for 2-Bromo-4,6-dichloroaniline
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~7.5 s 1H Ar-H
~7.3 s 1H Ar-H
~4.5 br s 2H -NH2

Disclaimer: Data is
predicted and should
be confirmed by

experimental analysis.

Table 2: Predicted 13C NMR Spectral Data for 2-Bromo-4,6-dichloroaniline

Chemical Shift (8) ppm Assighment
~142 C-NH:z

~132 C-Cl

~130 C-H

~128 C-Cl

~125 C-H

~110 C-Br

Disclaimer: Data is predicted and should be

confirmed by experimental analysis.

Table 3: Experimental Infrared (IR) Spectral Data for 2-Bromo-4,6-dichloroaniline
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Wavenumber (cm~?) Intensity Assignment

3400-3300 Medium N-H stretch (amine)
1620-1580 Strong C=C aromatic ring stretch
1300-1250 Medium C-N stretch

850-750 Strong C-Cl stretch

700-600 Strong C-Br stretch

Table 4: Experimental Mass Spectrometry (MS) Data for 2-Bromo-4,6-dichloroaniline

m/z Relative Intensity (%) Assignment

241 100 [M]* (with 7°Br, 35Cl2)
243 95 [M+2]* (isotopic peaks)
245 30 [M+4]* (isotopic peaks)
162 ~40 [M-Br]*

127 ~20 [M-Br-CIJ*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. These methodologies are standard for the analysis of solid organic

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of 2-Bromo-4,6-dichloroaniline is dissolved in
0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCIs or DMSO-ds) in a standard 5 mm
NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard
for chemical shift referencing (& 0.00 ppm).
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» Data Acquisition: The *H and 3C NMR spectra are recorded on a 400 MHz (or higher) NMR
spectrometer.

o 'H NMR: A standard single-pulse experiment is typically used. Key parameters include a
spectral width of -2 to 12 ppm, a relaxation delay of 1-5 seconds, and an acquisition time
of 2-4 seconds. Typically, 16 to 64 scans are accumulated to achieve a good signal-to-
noise ratio.

o 13C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with single
lines for each unique carbon atom. A wider spectral width (e.g., 0 to 220 ppm) is required.
Due to the lower natural abundance of *3C, a larger number of scans (e.g., 1024 or more)
and a longer relaxation delay may be necessary.

o Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier
transform. Phase and baseline corrections are applied to the resulting spectrum.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of solid 2-Bromo-
4,6-dichloroaniline is placed directly onto the ATR crystal (e.g., diamond or germanium). A
pressure arm is applied to ensure good contact between the sample and the crystal.

o Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR)
spectrometer. A background spectrum of the clean ATR crystal is first collected. The sample
spectrum is then acquired, typically over a range of 4000 to 400 cm~1. The final spectrum is
presented in terms of transmittance or absorbance.

o Data Analysis: The characteristic absorption bands are identified and assigned to the
corresponding functional groups and bond vibrations within the molecule.

Mass Spectrometry (MS)

o Sample Introduction and lonization: For a solid sample like 2-Bromo-4,6-dichloroaniline,
direct insertion or a heated probe can be used for introduction into the mass spectrometer.
Electron lonization (EIl) is a common technique for such small molecules, where the sample
iIs bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and
fragmentation.
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e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole or time-of-flight).

» Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each
ion. The molecular ion peak is identified, and the fragmentation pattern is analyzed to
provide structural information. The characteristic isotopic patterns of bromine and chlorine
are particularly useful for confirming the presence and number of these halogen atoms.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization
of a chemical compound like 2-Bromo-4,6-dichloroaniline.
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Caption: Logical workflow for the spectroscopic identification of a chemical compound.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-4,6-dichloroaniline: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1334061#spectral-data-for-2-bromo-4-6-
dichloroaniline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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